

# A Comprehensive Technical Review of Triclofos

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | Thicrofos |           |  |  |  |
| Cat. No.:            | B15176879 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Triclofos is a sedative and hypnotic agent that has been utilized in clinical practice for the short-term management of insomnia and for procedural sedation, particularly in pediatric populations. [1][2] As a prodrug, its therapeutic effects are mediated through its active metabolite, trichloroethanol.[3][4] This technical guide provides an in-depth review of the available scientific literature on Triclofos, focusing on its mechanism of action, pharmacokinetics, and clinical applications, with a special emphasis on quantitative data and experimental methodologies. Although its use has declined in some regions, including the United States where it is no longer available, it remains in use in other parts of the world.[1][4]

### **Core Mechanism of Action**

Upon oral administration, Triclofos is rapidly metabolized in the liver to its active form, trichloroethanol.[3][4] Trichloroethanol is the primary mediator of the sedative and hypnotic effects of Triclofos. The principal mechanism of action of trichloroethanol is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system (CNS).[3][5]

Trichloroethanol binds to the GABA-A receptor, a ligand-gated ion channel, leading to an increased influx of chloride ions into the neuron.[5] This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a calming effect on the brain.[5] While the primary action is on GABAergic neurotransmission, some evidence suggests a potential, though less characterized, influence on serotonergic and dopaminergic systems.[3]



A recent study has also indicated that trichloroethanol can modulate tetrodotoxin-resistant (TTX-R) Na+ channels in nociceptive neurons, suggesting a potential mechanism for analgesic effects.[6] This study found that trichloroethanol induced a hyperpolarizing shift in the steady-state fast inactivation, increased use-dependent inhibition, accelerated the onset of inactivation, and retarded the recovery of inactivated TTX-R Na+ channels.[6]

### **Pharmacokinetics and Metabolism**

Triclofos is readily absorbed from the gastrointestinal tract following oral administration.[7] It is rapidly hydrolyzed to trichloroethanol, with peak serum concentrations of the active metabolite achieved within approximately one hour.[7] The half-life of trichloroethanol is generally in the range of 8 to 12 hours.[3] The metabolism of Triclofos and its active metabolite, trichloroethanol, also involves the formation of trichloroacetic acid.[8]



Click to download full resolution via product page

Caption: Metabolic conversion of Triclofos and its mechanism of action.

# **Quantitative Data from Clinical Studies**

The following tables summarize quantitative data from various clinical studies investigating the efficacy and safety of Triclofos, primarily in pediatric procedural sedation.

Table 1: Efficacy of Oral Triclofos in Pediatric Procedural Sedation



| Study<br>Population                            | Dosage<br>(mg/kg)                 | Median Onset of Sleep (minutes) | Median Duration of Sleep (minutes) | Success<br>Rate (%) | Reference |
|------------------------------------------------|-----------------------------------|---------------------------------|------------------------------------|---------------------|-----------|
| Children (6<br>months - 5<br>years) for<br>EEG | 50 (with a second dose if needed) | 30                              | 90                                 | 93.1                | [2]       |
| Children for ocular examination                | 75                                | 64.7                            | 64.4                               | 100                 | [9]       |
| Children for neurodiagnos tic studies          | 50.2 ± 4.9                        | 45                              | 35                                 | 88.5                | [10]      |
| Children for painless procedures               | 44 (median)                       | Not Reported                    | Not Reported                       | Not Reported        | [11]      |
| Children for painful procedures                | 76.25<br>(median)                 | Not Reported                    | Not Reported                       | Not Reported        | [11]      |

Table 2: Adverse Effects of Oral Triclofos in Pediatric Procedural Sedation



| Study                                        | Adverse Effects<br>Reported                                                           | Incidence                                     | Reference |
|----------------------------------------------|---------------------------------------------------------------------------------------|-----------------------------------------------|-----------|
| Jain et al. (2016)                           | Dizziness, irritability, vomiting                                                     | Mild                                          | [2]       |
| Levit et al. (2019)                          | Apnea, desaturation ≤ 90%, emesis                                                     | 0%, 0.2%, 0.35%                               | [10]      |
| Millichap (study cited in Jain et al., 2016) | Ataxia, dizziness,<br>drowsiness,<br>obtundation,<br>hyperactivity,<br>incoordination | ~25%                                          | [2]       |
| Systematic Review                            | Vomiting, hypoxia                                                                     | 7.1 per 100 children,<br>6.9 per 100 children | [11]      |

## **Experimental Protocols**

Detailed methodologies from key studies are provided below to facilitate replication and further research.

# Protocol 1: Efficacy and Safety of Oral Triclofos for Sleep EEG in Children (Jain et al., 2016)[2]

- Study Design: Prospective observational study.
- Participants: Consecutive children aged 6 months to 5 years referred for sleep EEG evaluation.
- Procedure:
  - Informed consent was obtained from parents.
  - A trial for natural sleep was conducted for 60 minutes in a dark, quiet room.
  - If natural sleep did not occur, oral Triclofos syrup (500 mg/5 ml) was administered at a dose of 50 mg/kg.







- If the child did not sleep after 30 minutes, a second dose was administered.
- Sleep parameters (latency of sleep onset, duration of sleep) were recorded.
- Adverse effects were monitored and recorded for the following 24 hours.
- Outcome Measures: Successful EEG recording for 30 minutes, latency of sleep onset, duration of sleep, and incidence of adverse effects.





Click to download full resolution via product page

Caption: Workflow for pediatric EEG sedation with Triclofos.



# Protocol 2: Safety and Efficacy of Oral Triclofos for Ocular Examination in Children (Gogri et al., 2016)[9]

- Study Design: Interventional prospective cohort study.
- Participants: Children between 1 and 16 years of age who were uncooperative for ocular examination.
- Procedure:
  - Children with no acute medical conditions and normal cardiorespiratory status were included.
  - Oral Triclofos was administered at a dose of 75 mg/kg.
  - Pulse oximetry was monitored.
  - Onset and duration of sedation were recorded.
  - A comprehensive eye examination was performed.
  - Post-sedation neurobehavior and cognition were observed.
- Outcome Measures: Onset and duration of sedation, effect on pulse oximetry, completion of a comprehensive eye examination, and post-sedation behavior.

## **Drug Interactions**

Triclofos, through its metabolite trichloroacetic acid, can displace warfarin from plasma protein binding, which may initially increase the hypoprothrombinemic response.[8] Additionally, as a CNS depressant, Triclofos can have additive effects with other CNS depressants such as alcohol.[8]

### **Conclusion**

Triclofos is a sedative prodrug that exerts its effect through its active metabolite, trichloroethanol, by potentiating GABA-A receptor activity. While its use has diminished in some parts of the world, it continues to be employed for procedural sedation in children in other



regions, with a generally favorable safety and efficacy profile for single-dose, monitored use. The available literature provides a good foundation of clinical data on its use; however, further research into its potential effects on other neurotransmitter systems and a more detailed elucidation of its molecular interactions could provide a more complete understanding of its pharmacological profile. The experimental protocols outlined in this guide offer a starting point for such future investigations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. brieflands.com [brieflands.com]
- 2. Efficacy and safety of oral triclofos as sedative for children undergoing sleep electroencephalogram: An observational study PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Triclofos Sodium? [synapse.patsnap.com]
- 4. Triclofos Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Chloral Hydrate? [synapse.patsnap.com]
- 6. Trichloroethanol, an active metabolite of chloral hydrate, modulates tetrodotoxin-resistant Na+ channels in rat nociceptive neurons PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugfuture.com [drugfuture.com]
- 8. Triclofos | C2H4Cl3O4P | CID 5563 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of oral triclofos in the evaluation of young and uncooperative children in pediatric ophthalmology clinic MedCrave online [medcraveonline.com]
- 10. Triclofos Sodium for Pediatric Sedation in Non-Painful Neurodiagnostic Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Review of Triclofos].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15176879#a-review-of-thicrofos-literature]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com